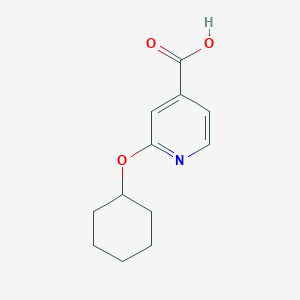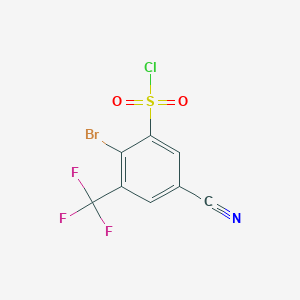
2-Bromo-5-cyano-3-(trifluoromethyl)benzenesulfonyl chloride
Descripción general
Descripción
2-Bromo-5-cyano-3-(trifluoromethyl)benzenesulfonyl chloride (hereinafter referred to as BCTBC) is a chemical compound that has been used in a wide range of scientific research applications. BCTBC is a colorless, volatile liquid with a pungent odor and is soluble in water. It is a versatile compound that can be used for a variety of purposes, such as in organic synthesis, as a reagent for the preparation of other compounds, and as a catalyst in reactions.
Aplicaciones Científicas De Investigación
BCTBC has been used in a wide range of scientific research applications, including organic synthesis, as a reagent for the preparation of other compounds, and as a catalyst in reactions. It has also been used in the synthesis of heterocyclic compounds, such as pyridine, pyrimidine, and quinoline derivatives. Additionally, BCTBC has been used in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antimalarial drugs.
Mecanismo De Acción
BCTBC is used as a catalyst in a variety of reactions, including nucleophilic substitution reactions. In these reactions, the BCTBC acts as a nucleophile, meaning that it is attracted to the positively charged center of the target molecule. The BCTBC then reacts with the target molecule, resulting in the formation of a new product.
Biochemical and Physiological Effects
BCTBC has been used in a variety of biochemical and physiological studies. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and other biologically active molecules. Additionally, BCTBC has been used to study the effects of various compounds on the body, including the effects of drugs on the brain and cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCTBC is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using BCTBC is its low toxicity, which makes it safe to use in a laboratory setting. Additionally, BCTBC is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. However, BCTBC is volatile and can be difficult to handle, so it is important to use proper safety precautions when handling this compound.
Direcciones Futuras
BCTBC is a versatile compound that has a wide range of potential applications in scientific research. Future research could explore the use of BCTBC in the synthesis of other biologically active molecules, such as hormones and enzymes. Additionally, future research could focus on the effects of BCTBC on the body, such as its effects on the brain and cardiovascular system. BCTBC could also be used to study the effects of various compounds on the environment, as well as its potential applications in green chemistry. Finally, future research could focus on the development of new and improved methods for synthesizing BCTBC, as well as new ways to use this compound in scientific research.
Propiedades
IUPAC Name |
2-bromo-5-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NO2S/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)17(10,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMWLHBFPPMTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide](/img/structure/B1460420.png)
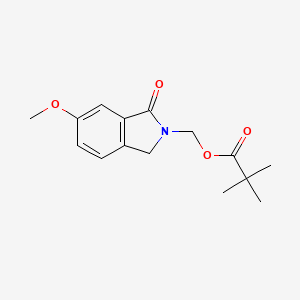

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)

![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)
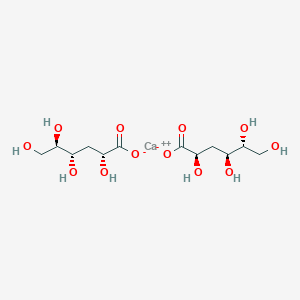
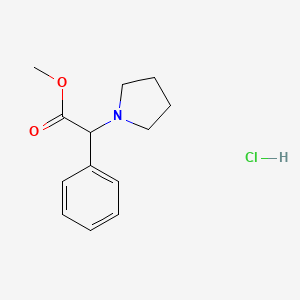
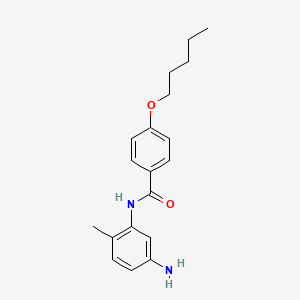
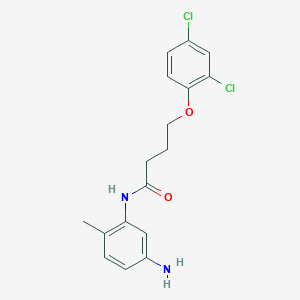
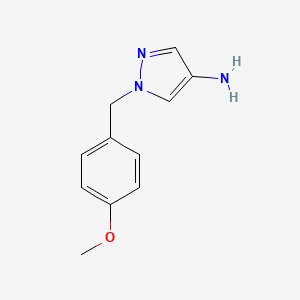
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one](/img/structure/B1460442.png)
